The compound is cataloged in chemical databases such as PubChem, where it is identified by the InChI key InChI=1S/C16H21NO2/c1-2-19-16(18)11-15-9-6-10-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,11H,2,6,9-10,12-13H2,1H3/b15-11-
. It falls under the category of organic compounds with potential biological activity, making it a subject of interest in both synthetic and medicinal chemistry.
The synthesis of ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate typically involves the condensation of a piperidine derivative with an appropriate ester.
The molecular structure of ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate can be described as follows:
The compound's structure can be visualized using molecular modeling software or through spectral data analysis techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).
Ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate can participate in several chemical reactions:
Reagents such as sodium borohydride for reduction and various nucleophiles like amines or alcohols for substitution are commonly employed .
The mechanism of action of ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate involves its interaction with specific biological targets:
Research into its biological activities suggests potential effects in areas such as antimicrobial and anticancer properties .
Physical properties can be further characterized through techniques such as chromatography and spectroscopy .
Ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: